molecular formula C9H10ClNS B11903500 4-Chloro-2-((cyclopropylmethyl)thio)pyridine CAS No. 1346707-39-8

4-Chloro-2-((cyclopropylmethyl)thio)pyridine

Cat. No.: B11903500
CAS No.: 1346707-39-8
M. Wt: 199.70 g/mol
InChI Key: FNKDPRGSPDXFOF-UHFFFAOYSA-N
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Description

4-Chloro-2-((cyclopropylmethyl)thio)pyridine is a pyridine derivative featuring a chlorine substituent at the 4-position and a cyclopropylmethylthio group (-S-CH2-C3H5) at the 2-position. Pyridine-based compounds are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and structural versatility. The chlorine atom enhances electrophilicity, making the compound reactive in substitution reactions, while the cyclopropylmethylthio group introduces steric and electronic effects that influence solubility, stability, and biological interactions. Its synthesis likely follows established routes for pyridine thioethers, such as nucleophilic substitution of a chloropyridine with a cyclopropylmethylthiol, analogous to methods described for related compounds .

Properties

CAS No.

1346707-39-8

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

4-chloro-2-(cyclopropylmethylsulfanyl)pyridine

InChI

InChI=1S/C9H10ClNS/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

FNKDPRGSPDXFOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclopropylmethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((cyclopropylmethyl)thio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 4-chloro-2-((cyclopropylmethyl)thio)pyridine exhibit antimicrobial properties. A study reported the synthesis of several analogs that were evaluated for their in vitro activity against various bacterial strains. The results indicated that certain modifications to the cyclopropylmethyl group enhanced the compound's efficacy against resistant strains, making it a candidate for further development as an antibacterial agent.

Case Study: Antitumor Properties
In a notable study, derivatives of this compound were tested for their antitumor activity. The compounds showed promising results in inhibiting the growth of cancer cell lines, particularly in lung and breast cancer models. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound in cancer therapy.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of more complex molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions. This compound's ability to participate in palladium-catalyzed reactions is particularly noteworthy, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic frameworks.

Reaction TypeDescriptionExample Application
Nucleophilic SubstitutionSubstitutes halides with nucleophilesSynthesis of pyridine derivatives
Cross-Coupling ReactionsForms C-C bonds using palladium catalystsDevelopment of agrochemicals
Cyclization ReactionsForms cyclic compounds from linear precursorsSynthesis of complex heterocycles

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its structural features allow it to interact effectively with biological targets in pests, making it a candidate for developing environmentally friendly agricultural chemicals.

Material Science

This compound has applications in material science due to its unique chemical properties. It can be used as a precursor for creating advanced materials such as polymers and coatings that exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine involves its interaction with specific molecular targets. The chloro and thioether groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The cyclopropylmethylthio group offers a balance between steric bulk and solubility. 3-(Trifluoromethyl)benzylthio derivatives exhibit increased lipophilicity and metabolic stability due to the electron-withdrawing CF3 group, making them favorable in drug design . Neopentylthio groups introduce significant steric hindrance, which could impede nucleophilic attacks but improve pharmacokinetic profiles .

Heterocycle Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., 4-Chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine) differ fundamentally due to their fused-ring systems, which enhance electronic delocalization. This property is critical in materials science for applications like organic semiconductors .

Synthetic Accessibility :

  • Compounds with simple alkylthio groups (e.g., 2-methylbutylthio) are typically easier to synthesize via direct thiol-chloropyridine coupling. In contrast, cyclopropylmethylthio derivatives may require specialized thiol precursors, increasing synthetic complexity .
  • Discontinued availability of certain analogs (e.g., neopentylthio derivatives) suggests challenges in scalability or stability .

Biological Activity

4-Chloro-2-((cyclopropylmethyl)thio)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClNS\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{S}

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. These findings align with the behavior observed in other pyridine derivatives .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Its mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may modulate receptor activities linked to pain and inflammation, contributing to its analgesic properties.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for therapeutic use.

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth. The compound was found to induce G1 phase arrest in the cell cycle, leading to decreased viability and increased rates of apoptosis .

Case Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound led to a significant decrease in inflammatory markers in animal models. The study highlighted its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced gastrointestinal side effects .

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